4-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
The compound “4-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide” belongs to a class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
Starting from 4-chlorobenzoic acid, 10 new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps . Esterification of 4-chlorobenzoic acid with methanol and subsequent hydrazination, salt formation, and cyclization afforded 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . Conversion of this intermediate into sulfonyl chloride, followed by nucleophilic attack of the amines gave the title sulfonamides .Molecular Structure Analysis
The molecular structure of the compound was confirmed by physicochemical (Rf, melting point) and spectral means (IR, 1HNMR, 13CNMR) . The electron donating (CH3) group and electron withdrawing (NO2) group on a phenyl ring highly favored the inhibitory activity against these enzymes .Chemical Reactions Analysis
The compound can undergo conjugate addition reaction with pyrrole in the presence of AlKIT-5 (mesoporous 3D aluminosilicate catalyst) to form the corresponding C2-alkylated pyrrole derivatives .Scientific Research Applications
Antimicrobial Applications
- Synthesis for Antimicrobial Agents : A study conducted by Sah, P. et al. (2014) describes the synthesis of formazans from a Mannich base derivative of the compound, showing moderate antimicrobial activity against bacterial strains like Escherichia coli and Salmonella typhi, as well as fungal strains such as Aspergillus niger and Candida albicans (Sah, P. et al., 2014).
Anticancer Research
- Evaluation in Anticancer Studies : Ravinaik, B. et al. (2021) designed and synthesized derivatives of the compound, evaluating their anticancer activity against various cancer cell lines. They found that some derivatives exhibited moderate to excellent anticancer activity, surpassing the reference drug in effectiveness (Ravinaik, B. et al., 2021).
Insecticidal Activity
- Insecticidal Activity Studies : Mohamed, A. M. M. et al. (2020) explored the synthesis of derivatives of the compound for their insecticidal activity. They found that some synthesized compounds showed higher insecticidal activity against cotton leaf worm (Mohamed, A. M. M. et al., 2020).
Nematocidal Properties
- Nematocidal Activity Evaluation : Liu, D. et al. (2022) synthesized novel derivatives containing the compound's structure, finding that some exhibited good nematocidal activity against Bursaphelenchus xylophilus, a significant pest in forestry (Liu, D. et al., 2022).
Antiviral Activity
- Synthesis for Antiviral Agents : Chen, Z. et al. (2010) reported the synthesis of sulfonamide derivatives of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide, showing anti-tobacco mosaic virus activity (Chen, Z. et al., 2010).
Other Applications
- Keto/Enol Equilibrium Study : Matwijczuk, A. et al. (2017) investigated the effect of solvent polarizability on the keto/enol equilibrium of bioactive molecules from the 1,3,4-thiadiazole group, including derivatives of the compound . Their findings indicated solvent-induced tautomerism (Matwijczuk, A. et al., 2017).
Future Directions
Future studies could focus on exploring the mechanism by which these compounds inhibit M. tuberculosis cell growth . In silico ADMET results showed that synthesized compounds were found to have negligible toxicity, good solubility, and absorption profile as the synthesized compounds fulfilled Lipinski’s rule of 5 and Veber’s rule .
properties
IUPAC Name |
4-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2N3OS/c16-11-5-1-9(2-6-11)13(21)18-15-20-19-14(22-15)10-3-7-12(17)8-4-10/h1-8H,(H,18,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USORGMXNOUEJMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide |
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